molecular formula C18H15N3O2 B5763123 N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No. B5763123
M. Wt: 305.3 g/mol
InChI Key: YGHPYFYDESKZSQ-GRKKMJAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as FPH1, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. FPH1 was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Mechanism of Action

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide acts as a competitive inhibitor of FOXM1 by binding to its DNA-binding domain. This prevents FOXM1 from binding to its target genes, which are involved in cell cycle progression and DNA repair. As a result, the growth and survival of cancer cells are inhibited.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments is its specificity for FOXM1. This allows researchers to study the effects of inhibiting FOXM1 without affecting other transcription factors. However, one limitation is that N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide may not be effective in all types of cancer, as the expression and activity of FOXM1 can vary between different types of cancer.

Future Directions

There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more potent and selective inhibitors of FOXM1. Another area is the investigation of the potential use of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the safety and efficacy of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in animal and human studies.

Synthesis Methods

The synthesis of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves several steps, including the use of various reagents and solvents. The process typically begins with the reaction of 2-furylpropene with hydrazine hydrate to form the corresponding hydrazone derivative. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzaldehyde to yield N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide.

Scientific Research Applications

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been studied extensively for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of the oncogenic transcription factor, FOXM1, which is overexpressed in many types of cancer. Inhibition of FOXM1 has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(20-19-11-3-5-17-6-4-14-23-17)15-7-9-16(10-8-15)21-12-1-2-13-21/h1-14H,(H,20,22)/b5-3+,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPYFYDESKZSQ-GRKKMJAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

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